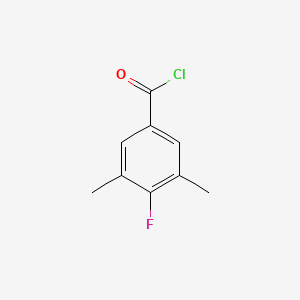

4-Fluoro-3,5-dimethylbenzoyl chloride

Description

4-Fluoro-3,5-dimethylbenzoyl chloride (CAS 886501-66-2) is a halogenated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with a fluorine atom at the para position (C-4) and methyl groups at the meta positions (C-3 and C-5). This compound is primarily utilized in organic synthesis as an acylating agent, facilitating the introduction of the 4-fluoro-3,5-dimethylbenzoyl moiety into target molecules. Its reactivity is modulated by the electron-withdrawing fluorine and electron-donating methyl groups, which balance steric and electronic effects.

Properties

IUPAC Name |

4-fluoro-3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(9(10)12)4-6(2)8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYXODKKYIOMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Fluoro-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Fluoro-3,5-dimethylbenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 4-Fluoro-3,5-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents like LiAlH4 under anhydrous conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-Fluoro-3,5-dimethylbenzoic acid: Resulting from hydrolysis.

4-Fluoro-3,5-dimethylbenzyl alcohol: Produced through reduction.

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-3,5-dimethylbenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in diverse chemical transformations.

Case Study: Antiparasitic Agents

Research indicates that derivatives of benzoyl chlorides, including this compound, exhibit antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A phenotypic screen demonstrated that certain analogues derived from this compound showed promising activity, highlighting its potential in drug development for parasitic infections .

Table 1: Synthesis of Antiparasitic Compounds

| Compound Name | Method of Synthesis | Activity Against |

|---|---|---|

| This compound | Reaction with amines and other nucleophiles | Trypanosoma brucei |

| Methoxyfenozide | Derived from 3,5-dimethylbenzoyl chloride | Agricultural pest control |

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals. Specifically, it is used as an intermediate in the production of insecticides and fungicides.

Case Study: Tebufenozide Synthesis

Tebufenozide, a well-known insect growth regulator, is synthesized using this compound as a key intermediate. This compound's ability to modify biological pathways in pests makes it valuable for crop protection .

Table 2: Agrochemical Products Derived from this compound

| Product Name | Function | Application Area |

|---|---|---|

| Tebufenozide | Insect growth regulator | Agriculture |

| Methoxyfenozide | Insecticide | Crop protection |

Material Science Applications

In material science, this compound is employed in the synthesis of polymers and other materials with specific properties.

Case Study: Photoinitiators

The compound can be used as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it essential for developing high-performance materials .

Synthetic Chemistry Applications

The versatility of this compound extends to synthetic organic chemistry where it acts as a reagent in various reactions.

Reactivity Overview

- Nucleophilic Acyl Substitution : The compound readily reacts with nucleophiles to form amides or esters.

- Formation of Aryl Ketones : It can be used to synthesize aryl ketones through Friedel-Crafts acylation reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoyl chloride scaffold significantly influence physical properties such as molar mass, solubility, and stability. Below is a comparative table of key analogues:

Biological Activity

4-Fluoro-3,5-dimethylbenzoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by a benzoyl group with two methyl substituents and one fluorine atom. This unique structure influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane penetration and efficacy against pathogens.

Anticancer Effects

Studies have also explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The compound's ability to interact with biomolecules suggests it may serve as a lead compound in cancer drug development.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit key enzymes involved in inflammatory pathways, which could make it a candidate for therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorinated benzoyl group enhances binding affinity to proteins involved in microbial resistance and cancer cell proliferation. Additionally, the compound may act by inhibiting enzymes or receptors critical for inflammation .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate a promising potential for use in treating bacterial infections.

Study 2: Anticancer Properties

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting the compound's role as an apoptosis inducer.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Tested Strains/Cell Lines | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of growth | Staphylococcus aureus, E. coli | |

| Anticancer | Induction of apoptosis | Breast cancer cell lines | |

| Anti-inflammatory | Inhibition of inflammatory pathways | Preclinical models |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-3,5-dimethylbenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential chlorination of 3,5-dimethyl-4-fluoroaniline derivatives. A common approach involves Friedel-Crafts acylation followed by thionyl chloride treatment to convert the carboxylic acid to the acyl chloride. Key factors include temperature control during chlorination (excessive heat promotes side reactions like ring chlorination) and stoichiometric optimization of thionyl chloride to avoid residual acid impurities. Purity is typically verified via H NMR to confirm the absence of unreacted starting materials or hydrolysis byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its lachrymatory and corrosive properties, use a fume hood, nitrile gloves, and chemical-resistant goggles. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For inhalation exposure, administer artificial respiration using a pocket mask and seek medical attention. Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl stretch at ~1770–1800 cm confirms the acyl chloride group.

- H NMR : Aromatic protons appear as a singlet (δ 7.2–7.5 ppm) due to symmetry, with methyl groups as singlets (δ 2.3–2.5 ppm).

- Mass Spectrometry : The molecular ion peak [M] at m/z 190.5 (calculated for CHClFO) and fragment ions at m/z 153 (loss of Cl) and 123 (loss of COCl) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using factorial design experiments to address competing side reactions?

- Methodological Answer : Employ a Taguchi design to evaluate variables such as chlorination time, temperature, and catalyst concentration. For example, excessive chlorination may lead to over-substitution (e.g., ring fluorination). Response surface methodology (RSM) can model interactions between variables, with purity and yield as outputs. Single-factor optimization (as in dichlorobenzoyl chloride synthesis) revealed that maintaining reaction temperatures below 60°C maximizes yield (up to 63%) while minimizing byproducts .

Q. When encountering discrepancies between theoretical and experimental spectral data for this compound, what systematic approaches can resolve such contradictions?

- Methodological Answer : Cross-validate data using complementary techniques. For instance, if H NMR integration ratios deviate from expected values, perform C NMR or HSQC to confirm assignments. If mass spectral fragments suggest unexpected degradation, conduct stability studies under synthetic conditions (e.g., moisture exposure). Contradictions in fluorine chemical shifts may arise from solvent effects; replicate experiments in deuterated chloroform vs. DMSO .

Q. What methodologies are employed to study the reactivity of this compound with nucleophiles, and how do electronic effects of substituents influence reaction pathways?

- Methodological Answer : Kinetic studies using pseudo-first-order conditions can track acyl substitution rates. For example, the electron-withdrawing fluorine and methyl groups activate the carbonyl toward nucleophilic attack (e.g., amines, alcohols). Compare Hammett substituent constants (σ for -F and -CH) to predict reactivity trends. LC-MS monitoring of reaction intermediates helps identify competing pathways, such as Schotten-Baumann acylation vs. elimination .

Q. In designing derivatives of this compound for pharmaceutical applications, what in silico and experimental strategies are used to predict and validate bioactivity?

- Methodological Answer :

- Computational : Perform molecular docking with target enzymes (e.g., proteases) using software like AutoDock Vina. QSAR models can correlate substituent electronic parameters (Hammett σ) with inhibitory activity.

- Experimental : Synthesize derivatives via coupling with amino acids or heterocycles, followed by in vitro assays (e.g., MIC tests for antimicrobial activity). Metabolite profiling using HPLC-MS identifies stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.